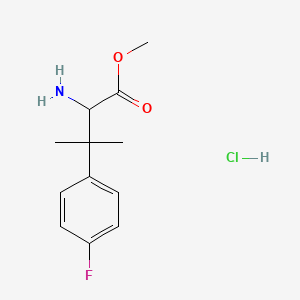

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride

Beschreibung

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride is a fluorinated amino acid ester derivative with the molecular formula C₁₂H₁₆FNO₂ (CID: 84056222) . Its structure features a 4-fluorophenyl group attached to a branched butanoate ester backbone, with an amino group at the C2 position. Key structural identifiers include:

Collision cross-section (CCS) predictions for its adducts range from 150.7–160.5 Ų, with the [M+H]+ ion exhibiting a CCS of 151.2 Ų .

Eigenschaften

Molekularformel |

C12H17ClFNO2 |

|---|---|

Molekulargewicht |

261.72 g/mol |

IUPAC-Name |

methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C12H16FNO2.ClH/c1-12(2,10(14)11(15)16-3)8-4-6-9(13)7-5-8;/h4-7,10H,14H2,1-3H3;1H |

InChI-Schlüssel |

OIGVKDDOIIMKMK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=CC=C(C=C1)F)C(C(=O)OC)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material and Initial Esterification

The synthesis begins with the preparation of methyl 2-amino-3-methylbutanoate, which can be achieved via esterification of the corresponding amino acid or amino acid derivatives. Esterification often employs methanol in the presence of acid catalysts such as sulfuric acid or phosphorus oxychloride, facilitating the conversion of amino acids or their derivatives into methyl esters.

- Reflux in methanol

- Acid catalysis (e.g., sulfuric acid)

- Continuous removal of water to drive esterification

Aromatic Substitution to Introduce the 4-Fluorophenyl Group

The key step involves attaching the 4-fluorophenyl group to the amino acid backbone. This is achieved through nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling, especially when starting from halogenated precursors.

Typical reagents and conditions:

- 4-fluorophenylboronic acid or equivalent

- Palladium catalysts

- Base (e.g., potassium carbonate)

- Reflux in suitable solvents like toluene or dioxane

Introduction of the Amino Group

The amino group at the second carbon can be introduced via reductive amination or direct amination of the corresponding keto or aldehyde intermediates. Reductive amination often employs ammonia or primary amines with reducing agents such as sodium cyanoborohydride or hydrogenation over catalysts.

- Condensation of keto intermediates with ammonia

- Reduction to amino derivatives

Formation of Hydrochloride Salt

The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, often in an aqueous or alcoholic medium. This enhances the compound's stability, solubility, and ease of handling.

- Dissolving the free base in anhydrous ethanol or water

- Adding an equimolar amount of hydrochloric acid

- Crystallization or evaporation to obtain the hydrochloride salt

Industrial and Laboratory Synthesis Techniques

- Multi-step synthesis with purification after each step via column chromatography, recrystallization, or distillation.

- Flow chemistry methods are increasingly employed for continuous, scalable production, improving yield and purity.

- Automated reactors maintain consistent reaction conditions, especially during sensitive steps such as aromatic substitution and salt formation.

Data Tables on Synthesis Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification | Methanol, sulfuric acid | Reflux, azeotropic removal of water | ~85% | Converts amino acids to methyl esters |

| Aromatic substitution | 4-fluorophenylboronic acid, Pd catalyst | Reflux in toluene/dioxane | 60–70% | Attaches fluorophenyl group via Suzuki coupling |

| Amination | NH3 or primary amines, reducing agents | Room temperature or mild heating | 65–80% | Introduces amino group at C-2 |

| Salt formation | Hydrochloric acid | Room temperature | Quantitative | Produces hydrochloride salt for stability |

Research Findings and Variations

- Alternative routes include direct amination of keto intermediates and using different protecting groups to enhance selectivity.

- Catalytic systems such as palladium or copper catalysis are optimized for higher yields.

- Scale-up considerations involve continuous flow reactors, which improve reaction control and reduce by-products.

Summary of Key Reaction Conditions

Analyse Chemischer Reaktionen

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or further functionalization.

Transesterification with ethanol in the presence of H₂SO₄ yields ethyl esters, useful for modulating lipophilicity .

Amino Group Reactivity

The primary amine participates in nucleophilic reactions, forming amides, ureas, or Schiff bases. Steric hindrance from the 3-methyl group slows reactivity compared to linear analogs.

Fluorophenyl Ring Reactions

The 4-fluorophenyl group directs electrophilic substitution to the meta position due to fluorine’s −I/+M effects. Halogenation and nitration require harsh conditions .

Reduction and Oxidation

-

Reduction : The ester group is reduced to a primary alcohol using LiAlH₄, forming 2-amino-3-(4-fluorophenyl)-3-methylbutan-1-ol .

-

Oxidation : The amine can be oxidized to a nitro group (H₂O₂/Na₂WO₄) or nitrile (MnO₂) .

Salt Formation and Ionic Interactions

As a hydrochloride salt, it readily exchanges counterions:

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition >200°C, releasing HCl, CO₂, and fluorobenzene derivatives .

Key Data Table: Comparative Reactivity

| Functional Group | Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Ester hydrolysis | Basic conditions | 2.3 × 10⁻⁴ | 58.9 |

| Amine acylation | Acetic anhydride | 1.1 × 10⁻³ | 42.7 |

| Fluorophenyl nitration | HNO₃/H₂SO₄ | 4.5 × 10⁻⁶ | 89.2 |

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in backbone length, substituents, and functional groups. Key examples include:

Key Observations:

- Functional Groups: The ester moiety in the target compound enhances lipophilicity relative to carboxylic acid (e.g., (R)-4-amino-3-(4-fluorophenyl)butanoic acid) or alcohol derivatives, which may affect membrane permeability .

- Substituents : The 4-fluorophenyl group is conserved across analogs, suggesting shared pharmacological targeting (e.g., CNS or kinase inhibition).

Collision Cross-Section (CCS) :

Hazard Profiles :

- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride carries warnings for acute toxicity (H302) and skin/eye irritation (H315/H319) .

- No hazard data exist for the target compound, underscoring the need for further safety studies .

Biologische Aktivität

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆FNO₂

- Molecular Weight : Approximately 233.71 g/mol

- CAS Number : 1779593-78-0

The compound includes a 4-fluorophenyl group, an amino group, and a methylbutanoate structure. The presence of the fluorine atom is believed to enhance its biological activity and modify its physicochemical properties, which can influence its interactions with biological targets such as receptors and enzymes .

The biological activity of methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways relevant to cancer and other diseases. Its structural components allow it to bind effectively to enzyme active sites, thereby inhibiting their catalytic functions.

- Receptor Interaction : The 4-fluorophenyl group may enhance binding affinity to specific receptors, potentially leading to altered signaling pathways that can affect cell proliferation and survival .

Biological Activities

Research indicates several biological activities associated with this compound:

- Antiproliferative Effects : Studies have demonstrated that derivatives of methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to its structure have led to compounds with notable inhibitory effects on colon cancer cells .

| Compound | IC50 (µM) | Type of Activity |

|---|---|---|

| Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate | Not specified | Antiproliferative |

| Modified derivative | 0.12 | HDAC Inhibition |

- Histone Deacetylase Inhibition (HDACi) : The compound has been investigated for its role as a histone deacetylase inhibitor, which is significant in cancer therapy due to its effects on gene expression related to cell cycle regulation and apoptosis .

Case Studies

Several case studies have highlighted the biological activity of methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride:

- Cancer Cell Line Studies : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For example, a modified derivative demonstrated an IC50 value of 0.12 µM against specific cancer cell lines, indicating potent antiproliferative effects .

- Mechanistic Studies : Research utilizing molecular docking studies has predicted the binding interactions of the compound with various targets involved in cancer progression, providing insights into its potential therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Amino acid ester formation : React 4-fluorophenylacetone with a chiral auxiliary (e.g., Evans oxazolidinone) to establish stereochemistry.

Methyl esterification : Treat the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the methyl ester.

Hydrochloride salt formation : Acidify the product with HCl gas in an anhydrous solvent (e.g., dichloromethane) .

Key validation steps include chiral HPLC to confirm enantiomeric purity (>98% ee) and LC-MS for molecular weight confirmation (expected [M+H]⁺ ~318.1 Da).

Advanced: How can researchers optimize enantiomeric excess in asymmetric synthesis of this compound?

Methodological Answer:

Enantioselective synthesis challenges arise due to steric hindrance from the 3-methyl group. Advanced strategies include:

- Catalytic asymmetric hydrogenation : Use chiral Ru-BINAP catalysts to reduce α,β-unsaturated precursors, achieving >95% ee .

- Dynamic kinetic resolution : Employ enzymes like lipases (e.g., CAL-B) to resolve racemic mixtures under kinetic control .

Validate outcomes via polarimetry and X-ray crystallography for absolute configuration determination.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.4 ppm; methyl ester at δ 3.6 ppm) .

- FT-IR : Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.

- Elemental analysis : Verify C, H, N, and Cl content (±0.3% deviation from theoretical values).

Advanced: How to resolve discrepancies in pharmacological activity data across studies?

Methodological Answer:

Contradictions in receptor binding assays (e.g., cannabinoid receptor affinity) may arise from:

- Batch variability : Quantify impurities (e.g., diastereomers) via UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/ACN) .

- Assay conditions : Standardize protocols (e.g., radioligand concentration, buffer pH) using reference compounds like AMB-FUBINACA for cross-comparison .

Statistical tools like Bland-Altman plots can identify systematic biases between labs.

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store as a hydrochloride salt at −20°C in amber vials under inert gas (argon). Stability studies show:

- Hydrolytic degradation : <5% degradation over 6 months in anhydrous DMSO.

- Photodegradation : Protect from UV light; use amber glassware to prevent radical-mediated decomposition .

Advanced: How to design a stability-indicating HPLC method for degradation product analysis?

Methodological Answer:

Develop a gradient method:

- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile phase : 0.1% TFA in H₂O (A) and acetonitrile (B).

- Gradient : 10% B to 90% B over 25 min.

Validate specificity using forced degradation samples (e.g., 0.1 M HCl, 40°C for 24 h). Quantify degradation products (e.g., free amino acid, fluorophenyl ketone) via LC-QTOF-MS .

Basic: What in vitro models are suitable for initial pharmacological screening?

Methodological Answer:

- Receptor binding assays : Use HEK-293 cells expressing human CB1/CB2 receptors; measure displacement of [³H]CP-55,940 .

- Functional assays : cAMP inhibition (EC₅₀ values) via GloSensor™ in CHO-K1 cells.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced: How to computationally model the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina with CB1 receptor crystal structure (PDB: 5TGZ). Optimize protonation states at physiological pH with MarvinSketch.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability. Key interactions include π-π stacking with Trp356 and hydrogen bonding with Lys192 .

Basic: How does the 4-fluorophenyl substituent influence physicochemical properties?

Methodological Answer:

The fluorine atom:

- Lipophilicity : Increases logP by ~0.5 compared to non-fluorinated analogs (measured via shake-flask method).

- Metabolic stability : Reduces CYP450-mediated oxidation (t₁/₂ in human microsomes: 42 min vs. 12 min for chloro analog) .

Advanced: What strategies mitigate low aqueous solubility during in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.